molecular formula C16H13N5O3 B11523422 (5E)-2-methyl-1-(4-nitrophenyl)-5-(2-phenylhydrazinylidene)-1,5-dihydro-4H-imidazol-4-one

(5E)-2-methyl-1-(4-nitrophenyl)-5-(2-phenylhydrazinylidene)-1,5-dihydro-4H-imidazol-4-one

Cat. No.: B11523422
M. Wt: 323.31 g/mol
InChI Key: YMORABLOWQQSNF-UHFFFAOYSA-N
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Description

(5E)-2-methyl-1-(4-nitrophenyl)-5-(2-phenylhydrazinylidene)-1,5-dihydro-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-methyl-1-(4-nitrophenyl)-5-(2-phenylhydrazinylidene)-1,5-dihydro-4H-imidazol-4-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route may include:

    Condensation Reaction: Reacting 2-methyl-1-(4-nitrophenyl)hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a base to form the imidazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reaction.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-methyl-1-(4-nitrophenyl)-5-(2-phenylhydrazinylidene)-1,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The phenylhydrazinylidene moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Studied for potential antimicrobial properties.

    Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes.

Medicine

    Drug Development: Explored as a potential lead compound for drug development.

    Therapeutic Agents: Evaluated for its therapeutic potential in treating various diseases.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-2-methyl-1-(4-nitrophenyl)-5-(2-phenylhydrazinylidene)-1,5-dihydro-4H-imidazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by binding to specific receptor sites.

    Pathway Modulation: Affecting cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds with similar imidazole ring structures.

    Hydrazone Derivatives: Compounds with similar hydrazone moieties.

Uniqueness

(5E)-2-methyl-1-(4-nitrophenyl)-5-(2-phenylhydrazinylidene)-1,5-dihydro-4H-imidazol-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H13N5O3

Molecular Weight

323.31 g/mol

IUPAC Name

2-methyl-1-(4-nitrophenyl)-5-phenyldiazenylimidazol-4-ol

InChI

InChI=1S/C16H13N5O3/c1-11-17-16(22)15(19-18-12-5-3-2-4-6-12)20(11)13-7-9-14(10-8-13)21(23)24/h2-10,22H,1H3

InChI Key

YMORABLOWQQSNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=CC=C3)O

Origin of Product

United States

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